molecular formula C17H18N4O2 B11005411 N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11005411
M. Wt: 310.35 g/mol
InChI Key: RPCGAMZYLTZUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with a propan-2-yl group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 1-methyl-1H-pyrazol-4-yl group.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-11(2)21-10-15(13-6-4-5-7-14(13)17(21)23)16(22)19-12-8-18-20(3)9-12/h4-11H,1-3H3,(H,19,22)

InChI Key

RPCGAMZYLTZUGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Properties/Activities
Target Compound 1,2-dihydroisoquinoline Propan-2-yl N-(1-methyl-1H-pyrazol-4-yl)carboxamide Potential kinase inhibition (inferred)
N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide () 1,2-dihydroisoquinoline Propan-2-yl N-[2-(1H-indol-3-yl)ethyl]carboxamide Calculated pKa: ~3.5 (acidic)
N-[(3R,4R)-4-fluoro-1-{6-[(1-methyl-1H-pyrazol-4-yl)amino]-9-(propan-2-yl)-9H-purin-2-yl}pyrrolidin-3-yl]propenamide () Purine Propan-2-yl Fluorinated pyrrolidine-propenamide EGFR binding (RMSD ≤ 2Å in docking)
900870-38-4 () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Methoxypropyl N-(2-phenylethyl)carboxamide Complex heterocyclic scaffold

Key Observations:

Core Scaffold Flexibility: The target compound’s 1,2-dihydroisoquinoline core (planar, aromatic) contrasts with the purine scaffold in (rigid, bicyclic) and the fused pyrido-pyrrolo-pyrimidine system in (bulky, multi-ring). These differences influence binding pocket compatibility in kinase targets . The dihydroisoquinoline core may enhance π-π stacking interactions compared to purines, which rely on hydrogen bonding .

Substituent Impact :

  • Position 2 (Propan-2-yl) : Common in the target compound and ’s purine analog. This group likely enhances hydrophobicity, aiding in ATP-binding pocket penetration .
  • Position 4 (Carboxamide) : The 1-methylpyrazole substituent in the target compound (electron-rich, rigid) differs from the indole-ethyl group in (flexible, aromatic). The latter’s calculated pKa (~3.5) suggests moderate solubility, whereas the target compound’s pyrazole may improve metabolic stability .

Research Findings and Pharmacological Implications

  • The pyrazole group may mimic the purine’s amino interactions, but the dihydroisoquinoline core could alter binding kinetics .
  • Solubility and Bioavailability : The indole-ethyl substituent in ’s analog may confer higher solubility than the target compound’s pyrazole, but the latter’s methyl group could reduce CYP-mediated metabolism .
  • Heterocyclic Complexity () : The pyrido-pyrrolo-pyrimidine scaffold in demonstrates that fused heterocycles can enhance target selectivity but may complicate synthesis and bioavailability .

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including findings from recent research studies, case studies, and relevant data tables.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. The structure can be described by the following molecular formula:

C17H20N4O2C_{17}H_{20}N_{4}O_{2}

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Case Study:
A study evaluated a series of pyrazole derivatives for their anticancer activity against MCF-7 breast cancer cells. One derivative demonstrated an IC50 value of 0.08 µM, indicating potent antiproliferative effects comparable to standard treatments .

Compound NameIC50 (µM)Cell Line
Pyrazole Derivative A0.08MCF-7
Standard Drug (Erlotinib)0.07MCF-7

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Research Findings:
In vivo studies reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF)-α production at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .

Compound NameTNF-α Inhibition (%)Concentration (µM)
Pyrazole Derivative B8510
Dexamethasone (Standard)761

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains.

Case Study:
A study tested a series of pyrazole derivatives against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting significant antibacterial activity at concentrations lower than those required for standard antibiotics .

Bacterial StrainCompound NameMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coliPyrazole C20
S. aureusPyrazole D15

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of COX enzymes and other key proteins involved in inflammatory pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that certain pyrazole derivatives can trigger apoptosis in cancer cells through various signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.